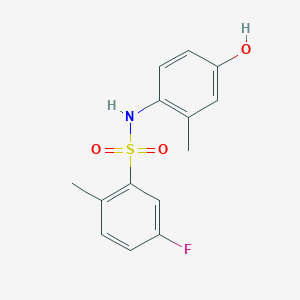![molecular formula C16H25N B7594792 3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine, also known as DMMDA, is a research chemical that belongs to the amphetamine class. It is a psychoactive substance that has been used in scientific research to study its effects on the human body. DMMDA is a substituted amphetamine that has a similar molecular structure to other amphetamines, such as MDMA and amphetamine.
作用机制
3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine works by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. It does this by binding to and inhibiting the reuptake transporters for these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of certain hormones, such as cortisol and prolactin. This compound has been shown to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria.
实验室实验的优点和局限性
3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have psychoactive properties that make it useful for studying the effects of amphetamines on the human body. However, there are also limitations to its use in lab experiments. This compound is a controlled substance that requires special permits and licenses to use. It is also a psychoactive substance that can be dangerous if not handled properly.
未来方向
There are several future directions for research on 3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine. One area of research is the potential use of this compound as a treatment for depression and anxiety. Another area of research is the potential use of this compound as a tool for studying the brain and the effects of amphetamines on the central nervous system. Additionally, there is a need for more research on the long-term effects of this compound use and its potential for abuse. Overall, this compound has the potential to be a valuable tool for scientific research, but further research is needed to fully understand its effects on the human body.
合成方法
3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine can be synthesized in a laboratory through a multi-step process using various reagents and solvents. The synthesis method involves the reaction of cyclohexanone with 2-methylbenzylmagnesium chloride, followed by the addition of methylamine and reduction with lithium aluminum hydride. The final product is then purified through recrystallization to obtain pure this compound.
科学研究应用
3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine has been used in scientific research to study its effects on the human body. It has been shown to have psychoactive properties, similar to other amphetamines. This compound has been used in studies to investigate its potential as a treatment for depression and anxiety. It has also been used in studies to investigate its effects on the central nervous system and its potential as a tool for studying the brain.
属性
IUPAC Name |
3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-13-7-4-5-8-14(13)12-17-15-9-6-10-16(2,3)11-15/h4-5,7-8,15,17H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGKPMGQHFGHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7594737.png)
![[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7594742.png)
![N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide](/img/structure/B7594748.png)
![N-[(1-hydroxycycloheptyl)methyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7594750.png)
![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)
![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)

![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
